Phthalocyanatodichlorosilane

Beschreibung

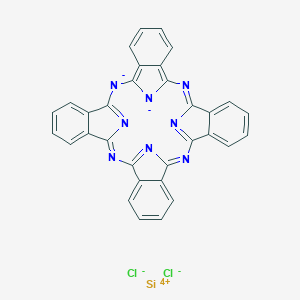

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.2ClH.Si/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHSPVIOKFLGPK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16Cl2N8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014816 | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19333-10-9 | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019333109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phthalocyanatodichlorosilane (CAS 19333-10-9): A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of Phthalocyanatodichlorosilane, a pivotal precursor in the development of advanced photosensitizers for therapeutic and materials science applications. Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, purification, characterization, and derivatization of this compound, with a particular focus on its role in photodynamic therapy (PDT).

Introduction: The Significance of a Chloro-Functionalized Silicon Phthalocyanine Core

This compound, systematically named dichloro(29H,31H-phthalocyaninato)silicon and bearing the CAS number 19333-10-9, is a key intermediate in the synthesis of a versatile class of silicon phthalocyanines (SiPcs). Unlike many other metallophthalocyanines, the silicon(IV) center in SiPcs offers two axial coordination sites.[1] This unique structural feature allows for the covalent attachment of a wide array of functional groups, mitigating the aggregation that often quenches the photoactivity of planar phthalocyanine macrocycles.[2] The two chlorine atoms in this compound are reactive leaving groups, making it an ideal starting material for the introduction of diverse axial ligands through nucleophilic substitution. This modularity is central to the design of third-generation photosensitizers with tailored solubility, targeting capabilities, and enhanced photodynamic efficacy.[3]

Physicochemical and Safety Data

A foundational understanding of the physical properties and safety considerations of this compound is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 19333-10-9 | [4] |

| Molecular Formula | C₃₂H₁₆Cl₂N₈Si | [4] |

| Molecular Weight | 611.51 g/mol | [4] |

| Appearance | Purple powder | [4] |

| Melting Point | 430°C (sublimes) | [4] |

| λmax | ~702 nm | [4] |

| Solubility | Insoluble in water; soluble in high-boiling point solvents like quinoline and 1-chloronaphthalene. | [5] |

| Hazard Codes | Xi (Irritant) | [4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [4] |

Safety Precautions: Due to its irritant nature, this compound should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Synthesis and Purification: From Precursors to a High-Purity Intermediate

The synthesis of this compound is typically achieved through a template-driven cyclotetramerization of phthalonitrile derivatives in the presence of a silicon source. The following protocol is a well-established method for its preparation.[6][7]

Synthesis Protocol

Reaction: 4 C₈H₄N₂ + SiCl₄ ⟶ C₃₂H₁₆Cl₂N₈Si + 2 Cl₂

Materials:

-

Phthalonitrile

-

Silicon tetrachloride (SiCl₄)

-

High-boiling point solvent (e.g., quinoline, 1,2,3,4-tetrahydronaphthalene)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a multi-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, combine phthalonitrile and the high-boiling point solvent.

-

Heat the mixture to reflux under a continuous flow of inert gas.

-

Slowly add silicon tetrachloride to the refluxing mixture. The reaction is typically exothermic.

-

Maintain the reaction at reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by the appearance of a deep blue or green color.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product often precipitates out of the solution upon cooling. Collect the solid by vacuum filtration.

-

Wash the crude product with a suitable solvent, such as methanol or acetone, to remove unreacted starting materials and solvent residues.

Purification

The crude this compound often contains unreacted starting materials and oligomeric byproducts. A multi-step purification process is necessary to achieve high purity.

Purification Workflow:

Caption: Purification workflow for this compound.

Detailed Purification Steps:

-

Soxhlet Extraction: The crude product can be purified by Soxhlet extraction with solvents like acetone or ethanol to remove soluble impurities.[6]

-

Acid-Base Washing: Further purification can be achieved by washing the solid with dilute acid (e.g., HCl) and base (e.g., NaOH) to remove any acidic or basic impurities.[5]

-

Column Chromatography: For higher purity, column chromatography using alumina or silica gel is effective.[8] A non-polar eluent system, such as a mixture of toluene and hexane, can be used to separate the desired product from more polar impurities and oligomers.[8]

-

Vacuum Sublimation: The final step for obtaining highly pure this compound is vacuum sublimation.[6][9][10] This technique is particularly effective for removing non-volatile impurities.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization

-

UV-Visible Spectroscopy: The electronic absorption spectrum of this compound is characterized by an intense Q-band in the red region of the spectrum (around 670-700 nm) and a Soret band (or B-band) in the near-UV region (around 350-400 nm).[11][12] The exact position of the Q-band is solvent-dependent.[13][14][15]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the phthalocyanine macrocycle. The absence of a C≡N stretching band (around 2230 cm⁻¹) from the phthalonitrile starting material is a key indicator of a successful reaction.[16] A band in the region of 475 cm⁻¹ can be attributed to the Si-Cl stretch.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry and Elemental Analysis

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[11][20][21][22][23][24] The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₃₂H₁₆Cl₂N₈Si (611.51 g/mol ).

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the calculated theoretical values for C₃₂H₁₆Cl₂N₈Si (C, 62.85%; H, 2.64%; N, 18.32%).[25][26][27][28][29][30]

Reactivity and Derivatization for Photodynamic Therapy

The true utility of this compound lies in its role as a versatile precursor for the synthesis of functionalized silicon phthalocyanines. The two axial chlorine atoms are readily displaced by nucleophiles, allowing for the introduction of a wide range of functional groups.

Hydrolysis to Dihydroxysilylphthalocyanine

A common and crucial first step in the derivatization of this compound is its hydrolysis to the corresponding dihydroxy species, SiPc(OH)₂.[1][5][26][28][31]

Hydrolysis Protocol:

-

Suspend this compound in a suitable solvent mixture, such as pyridine and water.

-

Reflux the mixture for several hours.

-

The progress of the hydrolysis can be monitored by the disappearance of the starting material (e.g., by TLC).

-

Upon completion, the dihydroxysilylphthalocyanine can be isolated by filtration and washing with water and organic solvents.

Derivatization for Enhanced Photodynamic Efficacy

The dihydroxy intermediate, SiPc(OH)₂, serves as a platform for introducing axial ligands that can enhance the photosensitizer's properties for PDT.[32][33]

Derivatization Strategies:

Caption: Derivatization pathways for Dihydroxysilylphthalocyanine.

Mechanism of Action in Photodynamic Therapy

Silicon phthalocyanines are potent photosensitizers that, upon activation with light of a specific wavelength, can induce cell death. The primary mechanism of action involves the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[34]

Photochemical Mechanism:

Caption: Jablonski diagram illustrating the photochemical mechanism of PDT.

Upon absorption of light, the silicon phthalocyanine is excited from its ground state (S₀) to a short-lived excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). In this triplet state, the photosensitizer can transfer its energy to molecular oxygen (³O₂), converting it to the highly reactive singlet oxygen (¹O₂). Singlet oxygen then induces oxidative damage to cellular components, leading to apoptosis or necrosis of the target cells.[34]

Singlet Oxygen Quantum Yields of Silicon Phthalocyanines:

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). Higher ΦΔ values generally correlate with greater photodynamic activity.

| Silicon Phthalocyanine Derivative | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| G₁-SiPc(NO₂)₄ | 0.43 | [4] |

| G₂-SiPc(NO₂)₈ | 0.30 | [4] |

| G₃-SiPc(NO₂)₁₆ | 0.32 | [4] |

| Axially Substituted SiPc with 4-diphenylamino-1,1'-biphenyl-4-ol | ~0.20 | [35] |

| Quaternized derivative of the above | 0.26 (in water) | [35] |

| Various SiPcs with different axial ligands | 0.15 - 0.20 | [36] |

In-Vitro Evaluation of Photodynamic Activity: A General Protocol

The following is a generalized protocol for assessing the in-vitro photodynamic efficacy of a novel photosensitizer derived from this compound.

Materials:

-

Cancer cell line (e.g., human breast cancer cell line MCF-7)

-

Cell culture medium and supplements

-

Photosensitizer stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Light source with a wavelength corresponding to the Q-band of the photosensitizer (e.g., a diode laser or a filtered lamp)

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Photosensitizer Incubation: Treat the cells with varying concentrations of the photosensitizer diluted in cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution). Incubate for a specific period (e.g., 24 hours) to allow for cellular uptake.

-

Washing: After incubation, remove the medium containing the photosensitizer and wash the cells with PBS to remove any unbound compound.

-

Irradiation: Add fresh medium to the cells and expose them to the light source for a defined period. The light dose (J/cm²) should be carefully controlled. A set of "dark toxicity" plates (treated with the photosensitizer but not exposed to light) should be included.

-

Post-Irradiation Incubation: Return the plates to the incubator for a further period (e.g., 24-48 hours) to allow for the induction of cell death.

-

Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curves.

Conclusion and Future Perspectives

This compound is a cornerstone molecule in the development of advanced silicon phthalocyanine-based technologies. Its robust synthesis and versatile reactivity provide a gateway to a vast chemical space of functional photosensitizers. The ability to precisely tune the physicochemical and biological properties of these molecules through axial ligand modification continues to drive innovation in photodynamic therapy and other light-based applications. Future research will likely focus on the development of novel derivatization strategies to create "smart" photosensitizers that can be activated by specific tumor microenvironments, further enhancing the selectivity and efficacy of photodynamic treatments.

References

- Monitoring of singlet oxygen generation of a novel Schiff-base substituted silicon phthalocyanines by sono-photochemical studies and in vitro activities on prost

- The effect of axial ligands on the quantum yield of singlet oxygen of new silicon phthalocyanine. (2016). SPIE Digital Library.

- Silicon phthalocyanines: synthesis and resurgent applications. (2021). Organic & Biomolecular Chemistry (RSC Publishing).

- The spectrum of the determination of singlet oxygen quantum yield for 2... (n.d.).

- Silicon octaphenoxyphthalocyanines: Photostability and singlet oxygen quantum yields. (n.d.).

- † 1H-NMR and 13C-NMR Spectra. (n.d.). Source not available.

- A Silicon Phthalocyanine and a Silicon Naphthalocyanine: Synthesis, Electrochemistry, and Electrogener

- The synthesis of axially disubstituted silicon phthalocyanines, their quaternized derivatives and first inhibitory effect on human cytosolic carbonic anhydrase isozymes hCA I and II. (n.d.). NIH.

- NJC - RSC Publishing - The Royal Society of Chemistry. (n.d.). RSC Publishing.

- Silicon phthalocyanines: synthesis and resurgent applications: Full Paper PDF & Summary. (2021). Source not available.

- 1 H (top) and 13 C (bottom) NMR spectra of compound 10 in CDCl 3. (n.d.).

- Chromatographic separation of phthalocyanine compounds. (n.d.). DigitalCommons@EMU.

- (a) 1 H-NMR spectrum of 2; (b) 13 C-NMR spectrum of 2. (n.d.).

- Phthalocyanines: Structure, Synthesis, Purification and Applic

- An International Study Evaluating Elemental Analysis. (n.d.). PMC - PubMed Central.

- Purification and characterization of phthalocyanines. (1982). Semantic Scholar.

- Tetra-triethyleneoxysulfonyl substituted zinc phthalocyanine for photodynamic cancer therapy. (n.d.). PubMed.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Source not available.

- UV‐Vis absorption spectra of compound (4) in different solvents at 1.00... (n.d.).

- (a) UV–Vis spectra of 4 in different solvents. (b) 4 in DCM at... (n.d.).

- Development of phthalocyanines for photodynamic therapy. (n.d.).

- (PDF) An International Study Evaluating Elemental Analysis. (2022).

- Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. (n.d.). PubMed Central.

- Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Transl

- Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007). Cooperative Institute for Research in Environmental Sciences.

- Potential of Cyanine Derived Dyes in Photodynamic Therapy. (2021). PubMed.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).

- Research Progress on the Phthalocyanine Based Targeting Photosensitizers in Photodynamic Therapy. (n.d.).

- (PDF) An International Study Evaluating Elemental Analysis. (n.d.).

- Mass spectrometry (video). (n.d.). Khan Academy.

- UV-Visible Solvents. (n.d.). Sigma-Aldrich.

- Chapter 6 Elemental Analysis and Biological Characterization. (n.d.).

- Sublimation Theory. (n.d.). Chemistry Online @ UTSC.

- Instrumentation | Mass Spectrometry Facility | SIU. (n.d.). SIU.

- Novel mass spectrometry technology development for large organic particle analysis. (n.d.). RSC Publishing.

- Density functional theory and mass spectrometry of phthalate fragmentations mechanisms: modeling hyperconjugated carbocation and radical cation complexes with neutral molecules. (n.d.). PubMed.

- Characteristics of the Solvent used in UV-VISIBLE Spectroscopy. (2021). YouTube.

- UV solvents.pdf. (n.d.). Source not available.

Sources

- 1. Silicon phthalocyanines: synthesis and resurgent applications: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02299C [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. commons.emich.edu [commons.emich.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. The synthesis of axially disubstituted silicon phthalocyanines, their quaternized derivatives and first inhibitory effect on human cytosolic carbonic anhydrase isozymes hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Khan Academy [khanacademy.org]

- 22. Instrumentation | Mass Spectrometry Facility | SIU [mass-spec.siu.edu]

- 23. Novel mass spectrometry technology development for large organic particle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Density functional theory and mass spectrometry of phthalate fragmentations mechanisms: modeling hyperconjugated carbocation and radical cation complexes with neutral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Monitoring of singlet oxygen generation of a novel Schiff-base substituted silicon phthalocyanines by sono-photochemical studies and in vitro activities on prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 26. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. cires1.colorado.edu [cires1.colorado.edu]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. organicchemistrydata.org [organicchemistrydata.org]

- 32. researchgate.net [researchgate.net]

- 33. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

The Definitive Guide to the Molecular Structure of Dichlorosilicon Phthalocyanine (SiCl₂Pc): A Core Precursor for Advanced Applications

This technical guide provides a comprehensive exploration of the molecular structure of dichlorosilicon phthalocyanine (SiCl₂Pc). It is intended for researchers, scientists, and drug development professionals who are leveraging or considering this pivotal molecule in their work. We will delve into the synthesis, electronic and crystal structure, and spectroscopic properties of SiCl₂Pc, offering insights grounded in established scientific principles and experimental data.

Introduction: The Significance of Dichlorosilicon Phthalocyanine

Dichlorosilicon phthalocyanine stands as a critical precursor in the synthesis of a diverse array of functional silicon phthalocyanine derivatives.[1] Its unique structure, characterized by a central silicon atom coordinated to the phthalocyanine macrocycle and two axial chlorine atoms, provides a versatile platform for chemical modification.[2][3] These modifications are instrumental in tuning the molecule's solubility, electronic properties, and solid-state organization, making it a cornerstone for applications in organic electronics, photodynamic therapy, and photocatalysis.[1][4][5][6][7] The facile substitution of the axial chloride groups is a key feature that enables the synthesis of novel SiPc derivatives with tailored functionalities.[3]

Synthesis and Purification: Establishing a High-Purity Foundation

The reliable synthesis of high-purity SiCl₂Pc is paramount for any subsequent application. The classical approach involves the reaction of phthalonitrile with silicon tetrachloride (SiCl₄) in a high-boiling solvent like quinoline.[2][8] However, this method has been reported to result in low yields.[2]

More contemporary, safer, and higher-yielding one-pot syntheses have been developed. One such method utilizes lithium bis(trimethylsilyl)amide (LiHMDS) as an alternative to ammonia gas, achieving significantly higher macrocyclic conversion rates.[3]

A Generalized Synthetic Workflow:

Caption: Generalized workflow for the synthesis and purification of SiCl₂Pc.

Purification is typically achieved through vacuum sublimation, which yields blue-green crystals of high purity.[1] The purity of the final product is critical, as impurities can significantly impact the performance of SiCl₂Pc-derived materials in electronic and biomedical applications.

Unveiling the Molecular Architecture: Electronic and Crystal Structure

The molecular structure of SiCl₂Pc is defined by the planar phthalocyanine macrocycle with a central silicon atom. The silicon atom is hexacoordinate, bonded to the four isoindole nitrogen atoms of the phthalocyanine ring and two chlorine atoms in axial positions, perpendicular to the macrocyclic plane.[2]

Electronic Structure and Molecular Orbitals

The electronic properties of phthalocyanines are governed by the extended π-conjugated system of the macrocycle.[9] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's optical and charge-transport properties. In SiCl₂Pc, the HOMO is primarily localized on the phthalocyanine ring, while the LUMO also has significant contributions from the macrocycle.[10]

Schematic Molecular Orbital Diagram:

Caption: Simplified molecular orbital energy diagram for SiCl₂Pc.

The energy gap between the HOMO and LUMO determines the wavelength of the lowest energy electronic transition, which is observed in the Q-band of the UV-Vis absorption spectrum.

Crystalline Polymorphism and Packing

Like many phthalocyanines, SiCl₂Pc can exist in different crystalline forms, or polymorphs.[11][12] The specific polymorph obtained depends on the crystallization conditions. The crystal structure of SiCl₂Pc has been determined by X-ray crystallography.[13][14]

Key Crystallographic Data for SiCl₂Pc:

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [13][14] |

| Space Group | P2₁/n | [13][14] |

| a | 10.261(1) Å | [13][14] |

| b | 14.618(2) Å | [13][14] |

| c | 9.072(1) Å | [13][14] |

| β | 98.51(1)° | [13][14] |

| Z | 2 | [13][14] |

In the solid state, SiCl₂Pc molecules exhibit π-π stacking interactions, which are crucial for charge transport in organic electronic devices. The arrangement of the molecules in the crystal lattice, specifically the intermolecular distances and orientations, significantly influences the material's electronic properties. In the determined crystal structure, the π-π stacking of SiCl₂Pc extends in one direction along the c-axis.[13][14]

Visualizing the Crystal Packing:

Caption: Schematic representation of π-π stacking in the SiCl₂Pc crystal.

Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic techniques are indispensable for confirming the identity and purity of SiCl₂Pc and for probing its electronic and vibrational properties.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of SiCl₂Pc is characterized by two main absorption regions: the intense Q-band in the visible region (around 702 nm) and the Soret (or B) band in the near-UV region.[15] The Q-band arises from the π-π* transition from the HOMO to the LUMO. The shape and position of the Q-band are sensitive to aggregation, with monomeric species typically showing a sharp peak, while aggregates exhibit broadened or split peaks.

Typical UV-Vis Absorption Spectrum of SiCl₂Pc:

| Band | Approximate Wavelength (nm) | Origin |

| Q-band | 702 | π → π* (HOMO → LUMO) |

| Soret (B) band | ~350 | π → π* |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of the SiCl₂Pc molecule.[16][17][18] These techniques are powerful for confirming the presence of specific functional groups and for studying intermolecular interactions. The vibrational spectra exhibit characteristic bands corresponding to the stretching and bending modes of the phthalocyanine macrocycle and the Si-Cl bonds. Density Functional Theory (DFT) calculations are often employed to aid in the assignment of the observed vibrational modes.[16][17]

Workflow for Vibrational Spectroscopy Analysis:

Caption: A typical workflow for the analysis of vibrational spectra of SiCl₂Pc.

Conclusion: A Versatile Building Block for Innovation

The molecular structure of dichlorosilicon phthalocyanine is the foundation of its utility as a versatile building block in materials science and medicinal chemistry. A thorough understanding of its synthesis, electronic and crystal structure, and spectroscopic properties is essential for the rational design of novel SiPc-based materials with tailored functionalities. The ability to precisely control the molecular architecture through substitution at the axial positions opens up a vast chemical space for the development of next-generation organic electronics and targeted therapeutics.

References

-

K. Sasa, et al. (2000). X-Ray Crystal Structure Analysis of Silicon Phthalocyanines: Study of the Relationship between Intermolecular Interaction and Photochemical Sensitivity. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

ResearchGate. (n.d.). X-Ray Crystal Structure Analysis of Silicon Phthalocyanines. Study of the Relationship between Intermolecular Interaction and Photochemical Sensitivity. Available at: [Link]

-

B. H. Lessard, et al. (2018). Silicon Phthalocyanines for n-Type Organic Thin-Film Transistors: Development of Structure–Property Relationships. ACS Applied Materials & Interfaces. Available at: [Link]

-

Royal Society of Chemistry. (2009). Electronic Supporting Information Materials and Methods. Available at: [Link]

-

Università di Bologna. (n.d.). Highlighting the processing versatility of a silicon phthalocyanine derivative for organic thin-film transistors. Available at: [Link]

-

LookChem. (n.d.). Cas 19333-10-9,SILICON PHTHALOCYANINE DICHLORIDE. Available at: [Link]

-

Royal Society of Chemistry. (2020). From chemical curiosity to versatile building blocks: unmasking the hidden potential of main-group phthalocyanines in organic field-effect transistors. Journal of Materials Chemistry C. Available at: [Link]

-

S. M. E. B. D. G. N. C. L. B. H. Lessard. (2021). Ammonia-Free and One-Pot Synthesis of Di-Chloro Silicon Phthalocyanine and Naphthalocyanine. New Journal of Chemistry. Available at: [Link]

-

PubMed. (2004). Synthesis and characterization of phthalocyanines with direct Si-Si linkages. Inorganic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). a) Chemical structure of dichloro silicon phthalocyanine, and bis(3,4,5.... Available at: [Link]

-

ResearchGate. (2021). Silicon Phthalocyanines: Synthesis and resurgent applications. Available at: [Link]

- Google Patents. (2010). US20100113767A1 - Preparation of silicon phthalocyanines and germanium phthalocyanines and related substances.

-

The Journal of Physical Chemistry. (1952). On the Polymorphic Modifications of Phthalocyanines. Available at: [Link]

-

PMC. (2021). Polymorphism and structure formation in copper phthalocyanine thin films. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of normalized UV–vis spectra of a Cl2‐SiPc/LuPc2 bilayer.... Available at: [Link]

-

ResearchGate. (n.d.). Molecular diagrams of dichloro silicon phthalocyanine (1, Cl2–SiPc).... Available at: [Link]

-

Maynooth University Research Archive Library. (2019). The Electronic and Vibrational Spectroscopy of Metal Phthalocyanines and Metal Phthalocyanine Chlorides Isolated in Low Temperature Solids. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

-

The Journal of Chemical Physics. (2001). Electronic structure and bonding in metal phthalocyanines, Metal=Fe, Co, Ni, Cu, Zn, Mg. Available at: [Link]

-

Royal Society of Chemistry. (2021). Silicon phthalocyanines: synthesis and resurgent applications. Available at: [Link]

-

Maynooth University Research Archive Library. (2011). The Electronic and Vibrational Spectroscopy of Matrix-Isolated Phthalocyanines – Experiment and Theory. Available at: [Link]

-

PMC. (n.d.). x Ray crystallography. Available at: [Link]

-

ResearchGate. (n.d.). a) UV/Vis absorption spectroscopy normalized to the visible band,.... Available at: [Link]

-

Wikipedia. (n.d.). Molecular orbital. Available at: [Link]

-

Maynooth University Research Archive Library. (n.d.). The Electronic and Vibrational Spectroscopy of Metal Phthalocyanines and Metal Phthalocyanine Chlorides Isolated in Low Temperat. Available at: [Link]

-

Royal Society of Chemistry. (2002). Phthalocyanines: structure and vibrations. Available at: [Link]

-

PubMed. (2008). Phthalocyanines: from outstanding electronic properties to emerging applications. Available at: [Link]

-

YouTube. (2021). 9.5 Molecular Orbital Theory (MO Theory) | General Chemistry. Available at: [Link]

-

PMC. (n.d.). Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy. Available at: [Link]

-

Weizmann Institute of Science. (n.d.). Challenging crystallization obstacles at the ISPC. Available at: [Link]

-

DergiPark. (2016). Phthalocyanines: Structure, Synthesis, Purification and Applications. Available at: [Link]

-

University of Massachusetts Boston. (n.d.). 1 Molecular Orbital Theory I. Introduction. Available at: [Link]

-

Royal Society of Chemistry. (2021). Silicon phthalocyanine-based n-type organic mixed ionic-electronic conductor in organic electrochemical transistors. Available at: [Link]

-

Chemistry LibreTexts. (2023). 9.7: Molecular Orbitals. Available at: [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of PM6, PM6-SiCl-10%, PM6-SiCl-15% and.... Available at: [Link]

-

PubMed. (2019). Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy. Available at: [Link]

-

YouTube. (2021). Understanding x-ray crystallography structures. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. Available at: [Link]

-

Simon Fraser University. (n.d.). Section 2 Simple Molecular Orbital Theory. Available at: [Link]

-

Yale School of Medicine. (n.d.). X-ray Crystallography | Pharmacology. Available at: [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Available at: [Link]

-

PubMed. (2025). Octachlorinated Metal Phthalocyanines (M = Co, Zn, VO): Crystal Structures, Thin-Film Properties, and Chemiresistive Sensing of Ammonia and Hydrogen Sulfide. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. From chemical curiosity to versatile building blocks: unmasking the hidden potential of main-group phthalocyanines in organic field-effect transistors ... - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00864H [pubs.rsc.org]

- 3. Ammonia-Free and One-Pot Synthesis of Di-Chloro Silicon Phthalocyanine and Naphthalocyanine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20100113767A1 - Preparation of silicon phthalocyanines and germanium phthalocyanines and related substances - Google Patents [patents.google.com]

- 9. Phthalocyanines: from outstanding electronic properties to emerging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Electronic structure and bonding in metal phthalocyanines, Metal=Fe, C" by M.-S. Liao and Steve Scheiner [digitalcommons.usu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polymorphism and structure formation in copper phthalocyanine thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Electronic and Vibrational Spectroscopy of Metal Phthalocyanines and Metal Phthalocyanine Chlorides Isolated in Low Temperature Solids - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 17. The Electronic and Vibrational Spectroscopy of Matrix-Isolated Phthalocyanines – Experiment and Theory - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 18. Phthalocyanines: structure and vibrations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Phthalocyanatodichlorosilane in Organic Solvents

Introduction: The Pivotal Role of Solubility in Harnessing Phthalocyanatodichlorosilane

This compound (SiCl₂Pc), a key precursor in the synthesis of advanced materials, holds significant promise in fields ranging from photodynamic therapy to organic electronics. Its utility, however, is fundamentally governed by its behavior in solution. For researchers, scientists, and drug development professionals, understanding and quantifying the solubility of SiCl₂Pc in various organic solvents is not merely a procedural step but a critical factor that dictates reaction kinetics, purification strategies, and the fabrication of functional materials. This guide provides an in-depth exploration of the solubility of SiCl₂Pc, offering both a theoretical framework and a practical, field-proven methodology for its determination. While unsubstituted phthalocyanines are notoriously challenging to dissolve, this document will equip you with the expertise to confidently navigate their solution chemistry.[1][2]

Core Concepts: Deconstructing the Solubility of Phthalocyanines

The solubility of phthalocyanine compounds is a complex interplay of intermolecular forces. The large, planar, and aromatic macrocycle of phthalocyanines leads to strong π-π stacking interactions, causing them to aggregate and resist dissolution in many common organic solvents.[3] The general principle of "like dissolves like" provides a foundational but incomplete picture. For SiCl₂Pc, several factors must be considered when selecting an appropriate solvent:

-

Solvent Polarity: The polarity of the solvent plays a crucial role in overcoming the intermolecular forces of the solute. A solvent's ability to interact with the SiCl₂Pc molecule can disrupt the crystal lattice and promote solvation.

-

Molecular Interactions: Specific interactions, such as dipole-dipole forces and London dispersion forces, between the solvent and the phthalocyanine ring or the axial chloro-ligands can enhance solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to break apart the crystal lattice. This is a critical parameter to control and document during solubility measurements.

Due to the inherent low solubility of unsubstituted phthalocyanines, derivatization is a common strategy to enhance their processability. The axial silicon bonds in SiCl₂Pc offer a versatile platform for introducing solubilizing groups.[4] However, for many synthetic applications, understanding the solubility of the parent SiCl₂Pc is the essential starting point.

Quantitative Solubility Data: An Overview

Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. This is largely due to its very low solubility in common non-coordinating solvents. However, based on its use as a reactant in various syntheses, we can infer its qualitative solubility and predict which solvent classes are most promising for achieving measurable concentrations.

The following table summarizes the expected solubility behavior of SiCl₂Pc based on data for related unsubstituted metal phthalocyanines and general principles of solvent-solute interactions.

| Solvent Class | Representative Solvents | Expected Solubility of SiCl₂Pc | Rationale & Considerations |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Low to Very Low | These nonpolar solvents have some affinity for the aromatic macrocycle but are generally poor at disrupting the strong π-π stacking. Toluene is often used as a reaction medium for SiCl₂Pc, suggesting sufficient solubility for synthetic purposes at elevated temperatures.[4] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | Low to Moderate | These solvents have a higher polarity than aromatic hydrocarbons and can better interact with the SiCl₂Pc molecule. Substituted silicon phthalocyanines often show high solubility in chlorinated solvents.[4] Chloroform, however, can form aggregates with some phthalocyanines.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is a polar aprotic solvent that can coordinate with the silicon center, potentially enhancing solubility. It is often used in reactions involving organometallic compounds.[5][6] Diethyl ether is generally a poor solvent for phthalocyanines. |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These highly polar solvents are often the most effective at dissolving phthalocyanines due to their strong dipole moments and ability to disrupt intermolecular forces.[2][5] However, the reactivity of the Si-Cl bonds with these nucleophilic solvents must be considered, especially at elevated temperatures. |

| Alcohols | Methanol, Ethanol | Very Low | Protic solvents like alcohols are generally poor solvents for unsubstituted phthalocyanines and may react with the Si-Cl bonds. |

Experimental Protocol: A Self-Validating System for Determining SiCl₂Pc Solubility

Given the scarcity of published data, a robust and reproducible experimental protocol is invaluable. The following methodology, centered around UV-Visible (UV-Vis) spectrophotometry, provides a reliable means to determine the saturation solubility of SiCl₂Pc. This method is predicated on the strong absorbance of phthalocyanines in the Q-band region (typically 600-700 nm), allowing for sensitive detection even at low concentrations.[1]

Diagram of the Experimental Workflow

Caption: Workflow for determining the solubility of SiCl₂Pc.

Step-by-Step Methodology

1. Preparation of the Saturated Solution:

-

Rationale: The goal is to create a solution in thermodynamic equilibrium with the solid solute, ensuring the solvent holds the maximum possible amount of dissolved SiCl₂Pc at a given temperature.

-

Procedure: a. Add an excess amount of SiCl₂Pc powder to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial. b. Agitate the mixture using a magnetic stirrer or a shaker bath at a constant, recorded temperature (e.g., 25 °C). c. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

2. Separation of the Undissolved Solute:

-

Rationale: It is critical to analyze only the dissolved portion of the compound. Any suspended particles will scatter light and lead to erroneously high absorbance readings.[7]

-

Procedure: a. Centrifuge the saturated solution at high speed to pellet the excess solid SiCl₂Pc. b. Carefully collect the supernatant. For added certainty, filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles.

3. Preparation of a Calibration Curve:

-

Rationale: A calibration curve based on the Beer-Lambert law (A = εbc) is essential for converting absorbance measurements into concentration. This self-validating step ensures the accuracy of the final solubility value.

-

Procedure: a. Prepare a stock solution of SiCl₂Pc of a known, albeit low, concentration in the same solvent. This may require careful weighing and dissolution, potentially with gentle heating or sonication, ensuring all solid is dissolved. b. Create a series of dilutions from this stock solution to cover a range of concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the Q-band of SiCl₂Pc. d. Plot absorbance versus concentration. The resulting linear plot provides the relationship needed to determine the concentration of the saturated solution.

4. Analysis of the Saturated Solution:

-

Rationale: The absorbance of the saturated solution will likely be too high for accurate measurement. Dilution into the linear range of the calibration curve is necessary.

-

Procedure: a. Prepare one or more accurate dilutions of the clear, filtered supernatant from step 2. b. Measure the absorbance of these diluted solutions at the same λ_max used for the calibration curve. c. Using the equation of the line from the calibration curve, calculate the concentration of the diluted solutions. d. Multiply by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of SiCl₂Pc in that solvent at the specified temperature.

Factors Influencing Solubility: A Deeper Dive

Understanding the theoretical underpinnings of solubility allows for a more rational selection of solvents and interpretation of experimental results.

The Role of Solvent Parameters

The "like dissolves like" principle can be quantified through various solvent parameters. While a detailed discussion is beyond the scope of this guide, considering parameters such as the Hildebrand solubility parameter , polarity index , and dipole moment can aid in predicting which solvents are more likely to be effective. Polar aprotic solvents, such as DMF and DMSO, which have high polarity and large dipole moments but lack acidic protons, are often good candidates for dissolving polarizable molecules like phthalocyanines.[8][9][10]

Potential for Reactivity

A crucial consideration when working with SiCl₂Pc is the reactivity of the axial chloro-ligands. These Si-Cl bonds are susceptible to nucleophilic substitution.[4]

-

Protic Solvents (e.g., alcohols, water): These can lead to solvolysis, replacing the chloro groups with alkoxy or hydroxyl groups.

-

Nucleophilic Aprotic Solvents (e.g., DMF, DMSO): While excellent for dissolution, these solvents can also react with the Si-Cl bonds, particularly at elevated temperatures or over extended periods. This potential for reactivity should be considered when interpreting solubility data, as the measured solubility might reflect a mixture of SiCl₂Pc and its reaction products.

Diagram of Influencing Factors

Caption: Factors influencing the solubility of SiCl₂Pc.

Conclusion: Empowering Research Through Methodical Investigation

The solubility of this compound is a gateway to its vast potential in materials science and drug development. While a comprehensive database of its solubility in all organic solvents remains to be compiled, the lack of readily available data should not be a barrier to progress. By understanding the fundamental principles of phthalocyanine solution chemistry and employing a robust, self-validating experimental protocol as detailed in this guide, researchers can confidently and accurately determine the solubility of SiCl₂Pc in their solvents of interest. This foundational knowledge is the key to unlocking the full potential of this versatile molecule.

References

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Retrieved from [Link]

-

Solubilities of metal-organic compounds? (2016). ResearchGate. Retrieved from [Link]

-

The study on the solubility of main group organometallics in selected solvents and the thermodynamic model of solubility correlation under inert atmosphere. (2019). ResearchGate. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

Important points to be considered for selecting solvents in different applications. OnlyTRAININGS. Retrieved from [Link]

-

The study on the solubility of main group organometallics in selected solvents and the thermodynamic model of solubility correlation under inert atmosphere. Beijing Institute of Technology. Retrieved from [Link]

-

Silicon phthalocyanines: synthesis and resurgent applications. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. National Institutes of Health. Retrieved from [Link]

-

Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. (2012). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. (2018). International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]

-

Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. (2012). ResearchGate. Retrieved from [Link]

-

From chemical curiosity to versatile building blocks: unmasking the hidden potential of main-group phthalocyanines in organic field-effect transistors. (2020). RSC Publishing. Retrieved from [Link]

-

The UV/Vis absorption spectra, shown as molar absorptivity (ε/L mol −1 cm). ResearchGate. Retrieved from [Link]

-

UV-Vis absorption spectra of 2 in different solvents (10 μM). ResearchGate. Retrieved from [Link]

-

Toward a More Holistic Framework for Solvent Selection. (2016). ACS Publications. Retrieved from [Link]

-

SILICON PHTHALOCYANINE DICHLORIDE. LookChem. Retrieved from [Link]

-

Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acrylates in different Solvents. ResearchGate. Retrieved from [Link]

-

Solubility of some aromatic/polycy- clic aromatic hydrocarbons. ResearchGate. Retrieved from [Link]

-

Polar aprotic solvent. Wikipedia. Retrieved from [Link]

-

Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. (1978). Semantic Scholar. Retrieved from [Link]

-

Chlorinated Solvents. Enviro Wiki. Retrieved from [Link]

-

chlorinated solvents - product stewardship manual. Olin Chlor Alkali. Retrieved from [Link]

-

Interpreting UV-Vis Spectra. University of Toronto Scarborough. Retrieved from [Link]

-

Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Retrieved from [Link]

-

Polar aprotic solvents – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Molar Absorptivity Measurements in Absorbing Solvents: Impact on Solvent Absorptivity Values. National Institutes of Health. Retrieved from [Link]

-

Occurrence and Implications of Selected Chlorinated Solvents in Ground Water and Source Water in the United States and in Drinking Water in 12. USGS Publications Warehouse. Retrieved from [Link]

-

Physical Properties of Ether. Chemistry LibreTexts. Retrieved from [Link]

-

Old Molecule, New Chemistry: Exploring Silicon Phthalocyanines as Emerging N-Type Materials in Organic Electronics. (2017). ResearchGate. Retrieved from [Link]

-

Solubility of selected aromatic compounds in water at 25 °C. ResearchGate. Retrieved from [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

-

Solubility of aromatic compounds in water at 23OC. ResearchGate. Retrieved from [Link]

-

SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. IUPAC. Retrieved from [Link]

-

Chlorinated Solvent Investigations: Tips, Tricks and Tragedies. (2015). AEHS Foundation. Retrieved from [Link]

-

"Cellulose Ethers". In: Encyclopedia of Polymer Science and Technology. Academia.edu. Retrieved from [Link]

-

Physicochemical Properties of Cellulose Ethers. MDPI. Retrieved from [Link]

-

Solubility and polarity parameters of polyoxyethylene glycol dialkyl ethers. National Institutes of Health. Retrieved from [Link]

-

How does a polar aprotic solvent affect the structural properties of monomer solute during polymerization? (2015). ResearchGate. Retrieved from [Link]

-

Chemical Reviews Journal. ACS Publications. Retrieved from [Link]

-

Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents? (2019). ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02299C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Phthalocyanatodichlorosilane

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize Phthalocyanatodichlorosilane (SiCl₂Pc). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation of Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this pivotal molecule. Our focus is on not just the "what" but the "why," offering insights grounded in years of field experience to ensure both technical accuracy and practical utility.

Introduction: The Significance of this compound

This compound, with the chemical formula C₃₂H₁₆Cl₂N₈Si and a molecular weight of 611.51 g/mol , is a key precursor in the synthesis of a wide array of functionalized silicon phthalocyanines. These derivatives are of immense interest in fields ranging from photodynamic therapy and chemical sensing to materials science, owing to their unique photophysical and electronic properties. The central silicon atom, with its two labile chlorine ligands, provides a versatile platform for axial functionalization, allowing for the fine-tuning of the molecule's solubility, aggregation behavior, and electronic characteristics.

Accurate and thorough spectroscopic characterization is paramount to confirming the identity, purity, and structural integrity of SiCl₂Pc, thereby ensuring the reliability and reproducibility of downstream applications. This guide will walk you through the essential spectroscopic data and the rationale behind the analytical methodologies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for characterizing phthalocyanines, providing critical information about their electronic structure. The spectrum is dominated by two principal absorption bands: the intense Q-band in the visible region and the Soret (or B-) band in the near-UV region.

The Origin of the Phthalocyanine Spectrum

The characteristic UV-Vis spectrum of phthalocyanines arises from π-π* electronic transitions within the extensive 18-electron aromatic macrocycle. The Gouterman's four-orbital model provides a foundational understanding of these transitions. The Q-band, which is of particular interest, corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The position and intensity of the Q-band are highly sensitive to the molecular environment, including the central metal ion, axial ligands, peripheral substituents, and the solvent.

Expected UV-Vis Spectrum of this compound

For monomeric this compound, a sharp and intense Q-band is expected. A prominent supplier, Sigma-Aldrich, reports a maximum absorption (λmax) at 702 nm [1]. The B-band is typically observed in the 300-400 nm region. The presence of aggregates, common for phthalocyanines in solution, can lead to a blue-shift and broadening of the Q-band.

Table 1: Key UV-Vis Absorption Data for this compound

| Band | Wavelength Range (nm) | Typical λmax (nm) | Molar Extinction Coefficient (ε) |

| Q-band | 650-710 | ~702[1] | > 10⁵ L mol⁻¹ cm⁻¹ |

| B-band | 300-400 | ~350 | ~10⁴ - 10⁵ L mol⁻¹ cm⁻¹ |

The choice of solvent can influence the precise λmax values. Non-coordinating solvents like 1-chloronaphthalene, toluene, or chloroform are often used to minimize aggregation and obtain sharp, well-resolved spectra. In more polar or coordinating solvents such as DMF, DMSO, or THF, aggregation can be more pronounced, potentially leading to changes in the spectral profile.

Experimental Protocol for UV-Vis Analysis

This protocol outlines the steps for acquiring a high-quality UV-Vis spectrum of this compound.

Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent in which SiCl₂Pc is soluble and that has a suitable UV cutoff. 1-chloronaphthalene is an excellent choice for minimizing aggregation, though requires heating for dissolution. Dichloromethane or chloroform are also suitable for room temperature measurements.

-

Sample Preparation:

-

Prepare a stock solution of SiCl₂Pc of a known concentration (e.g., 1 mg/mL) in the chosen solvent. Due to the high molar extinction coefficient, very dilute solutions are required.

-

From the stock solution, prepare a series of dilutions to a final concentration in the micromolar range (e.g., 1-10 µM). This is crucial to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a clean quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the solvent in the sample cuvette with the SiCl₂Pc solution.

-

Record the absorption spectrum over a range of 250-800 nm.

-

Causality Behind Experimental Choices:

-

Spectroscopic Grade Solvents: To avoid interference from impurities that may absorb in the UV-Vis region.

-

Quartz Cuvettes: Glass cuvettes absorb UV light below ~340 nm, which would obscure the B-band.

-

Dilute Solutions: To prevent aggregation and ensure adherence to the Beer-Lambert law, which is fundamental for quantitative analysis.

Experimental workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound. ¹H NMR provides information on the aromatic protons of the phthalocyanine macrocycle, while ¹³C and ²⁹Si NMR can offer a more detailed picture of the carbon skeleton and the coordination environment of the central silicon atom, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of SiCl₂Pc is characterized by signals in the downfield region, typically between 8 and 10 ppm, which is characteristic of aromatic protons in a highly deshielded environment due to the ring current of the macrocycle. The phthalocyanine ring has two types of chemically non-equivalent protons: the α-protons (closer to the meso-nitrogen atoms) and the β-protons.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pc-Hα | ~9.7 | Multiplet |

| Pc-Hβ | ~8.6 | Multiplet |

Note: These values are based on data from closely related silicon phthalocyanine derivatives and may vary slightly depending on the solvent and concentration.

¹³C and ²⁹Si NMR Spectroscopy

Obtaining high-quality ¹³C and ²⁹Si NMR spectra for phthalocyanines can be challenging due to their often limited solubility and the low natural abundance of these isotopes.

-

¹³C NMR: The ¹³C NMR spectrum will show a series of signals in the aromatic region (typically 120-150 ppm) corresponding to the different carbon environments in the phthalocyanine macrocycle. The quaternary carbons will generally exhibit weaker signals. Due to the lack of readily available published data for SiCl₂Pc, specific chemical shifts cannot be definitively cited. However, based on general knowledge of phthalocyanine systems, multiple distinct signals are expected for the aromatic carbons.

-

²⁹Si NMR: This technique directly probes the central silicon atom. The chemical shift is highly sensitive to the nature of the axial ligands. For this compound, a single resonance is expected. While specific data for SiCl₂Pc is scarce in the literature, related dichlorosilane compounds often exhibit ²⁹Si chemical shifts in the range of +10 to -30 ppm relative to tetramethylsilane (TMS).

Experimental Protocol for NMR Analysis

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which SiCl₂Pc is sufficiently soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. Ensure the solvent is dry, as water can interfere with the spectrum.

-

Sample Preparation:

-

Dissolve 5-10 mg of SiCl₂Pc in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

For ¹³C and ²⁹Si NMR, a more concentrated solution (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrumentation and Measurement:

-

Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard pulse sequence is sufficient.

-

For ¹³C and ²⁹Si NMR, a larger number of scans will be required due to the lower sensitivity of these nuclei. The use of polarization transfer techniques like DEPT can be beneficial for ¹³C NMR to distinguish between CH, CH₂, and CH₃ groups, although none are present in the parent SiCl₂Pc.

-

Causality Behind Experimental Choices:

-

Deuterated Solvents: To avoid large solvent signals that would overwhelm the analyte signals.

-

Filtration: Particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

-

High-Field Spectrometer: Provides better signal dispersion and sensitivity, which is particularly important for complex molecules and less sensitive nuclei.

Sources

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of Silicon Phthalocyanines

Introduction: The Allure of the Silicon Core

Phthalocyanines (Pcs), synthetic analogues of naturally occurring porphyrins, have garnered significant attention across diverse scientific disciplines, from materials science to medicine.[1] Among the myriad of metallophthalocyanines, silicon phthalocyanines (SiPcs) hold a unique position.[2] The incorporation of a hexacoordinated silicon(IV) atom at the core of the phthalocyanine macrocycle introduces two axial ligation sites, perpendicular to the planar ring.[2] These axial positions are not mere structural embellishments; they are pivotal handles for exquisitely tuning the molecule's photophysical, electrochemical, and biological properties.[2][3] This guide offers a comprehensive exploration of the photophysical and electrochemical characteristics of SiPcs, providing researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this versatile class of molecules. We will delve into the theoretical underpinnings of their electronic behavior, the practical aspects of their characterization, and the profound impact of structural modifications on their function.

Part 1: Unraveling the Photophysical Landscape of Silicon Phthalocyanines

The interaction of SiPcs with light is central to their utility in applications such as photodynamic therapy (PDT) and organic electronics.[4][5][6] Understanding their photophysical properties—how they absorb and dissipate light energy—is therefore paramount.

Electronic Absorption and Emission: The Signature of the Macrocycle

Silicon phthalocyanines exhibit intense absorption in the far-red to near-infrared (NIR) region of the electromagnetic spectrum, a property that makes them particularly attractive for biological applications where deeper tissue penetration of light is required.[1][4][7] Their electronic absorption spectra are characterized by two main features:

-

The Q-band: An intense, sharp absorption band typically observed between 650 and 800 nm.[1][7] This band arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine macrocycle. The position and intensity of the Q-band are sensitive to the substitution pattern on both the peripheral ring and the axial ligands.

-

The Soret (or B) band: A broader, less intense absorption band found in the near-UV region, usually around 350 nm.[8]

Upon excitation, SiPcs relax to the ground state through several pathways, including fluorescence and intersystem crossing to the triplet state. The fluorescence emission spectrum is typically a mirror image of the Q-band absorption, albeit Stokes-shifted to slightly longer wavelengths.

// Ground State S0 [label="S₀ (Ground State)"];

// Singlet States S1 [label="S₁ (First Excited Singlet State)"]; S2 [label="S₂ (Second Excited Singlet State)"];

// Triplet State T1 [label="T₁ (First Excited Triplet State)"];

// Absorption S0 -> S1 [label="Absorption (Q-band)", color="#4285F4", fontcolor="#4285F4"]; S0 -> S2 [label="Absorption (Soret band)", color="#4285F4", fontcolor="#4285F4"];

// Non-radiative Transitions S2 -> S1 [label="Internal Conversion", style=dashed, color="#EA4335", fontcolor="#EA4335"]; S1 -> S0 [label="Internal Conversion", style=dashed, color="#EA4335", fontcolor="#EA4335"];

// Radiative Transitions S1 -> S0 [label="Fluorescence", color="#34A853", fontcolor="#34A853"];

// Intersystem Crossing S1 -> T1 [label="Intersystem Crossing", style=dashed, color="#FBBC05", fontcolor="#FBBC05"];

// Triplet State Decay T1 -> S0 [label="Phosphorescence", style=dashed, color="#34A853", fontcolor="#34A853"]; T1 -> S0 [label="Non-radiative Decay", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } } Caption: A simplified Jablonski diagram illustrating the principal photophysical pathways for a silicon phthalocyanine molecule upon light absorption.

The Influence of Axial and Peripheral Substituents

The true power of SiPc chemistry lies in the ability to modulate their properties through synthetic modification.

-

Axial Ligands: The nature of the axial ligands significantly impacts the solubility and aggregation behavior of SiPcs.[3] Bulky axial groups can sterically hinder π-π stacking, reducing aggregation and enhancing solubility in common organic solvents.[9] This is crucial because aggregation often leads to the quenching of the excited state and a loss of photodynamic activity.[7] Furthermore, the electronic nature of the axial substituents can influence the energy levels of the phthalocyanine ring, leading to shifts in the absorption and emission maxima.[10] For instance, electron-withdrawing groups can lead to a red-shift of the Q-band.[10]

-

Peripheral Substituents: Substitution on the outer benzo rings of the phthalocyanine macrocycle also offers a route to fine-tune the molecule's properties. Electron-donating or -withdrawing groups on the periphery can directly alter the electron density of the π-system, leading to predictable shifts in the Q-band. For example, the introduction of sulfur-containing substituents at the periphery combined with cationic axial ligands has been shown to cause an exceptional red-shift of the Q-band to around 900 nm.[11]

| SiPc Derivative | Axial Ligand (R) | Peripheral Substituent | Q-band max (nm) | Fluorescence max (nm) | Solvent |

| SiPc(OSi(CH₃)₂(CH₂)₃N(CH₃)₂)₂ | -OSi(CH₃)₂(CH₂)₃N(CH₃)₂ | Unsubstituted | 668 ± 2 | - | DMF |

| Pc 4 | -OSi(CH₃)₂(CH₂)₃N(CH₃)₂ | Unsubstituted | 675 | - | - |

| Thienyl-SiPc | Thienyl | Unsubstituted | - | - | - |

| Benzothienyl-SiPc | Benzothienyl | Unsubstituted | - | Higher than Thienyl-SiPc | - |

Table 1: Representative photophysical data for selected silicon phthalocyanines. Data compiled from various sources.[4][8][12]

Experimental Protocol: Measuring Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[13] The comparative method, using a well-characterized standard, is a widely adopted technique.[14]

Step-by-Step Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the SiPc sample. Rhodamine 101 is a common choice for excitation in the visible region.[15]

-

Solution Preparation: Prepare a series of dilute solutions of both the SiPc sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[14]

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).[14]

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

The quantum yield of the sample (Φx) can be calculated using the following equation:

Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx² / nst²)

Where:

-

Φst is the quantum yield of the standard.

-

Fx and Fst are the integrated fluorescence intensities of the sample and standard, respectively.

-

Ax and Ast are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

nx and nst are the refractive indices of the sample and standard solutions, respectively (this term is often close to 1 if the same solvent is used).[13]

-

-

Part 2: Probing the Electrochemical Behavior of Silicon Phthalocyanines

The ability of SiPcs to undergo reversible redox reactions is fundamental to their application in organic electronics, such as in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs), where they can function as n-type semiconductors.[5][16][17][18][19]

Redox Potentials and Electron Transfer

Cyclic voltammetry (CV) is the cornerstone technique for investigating the electrochemical properties of SiPcs.[20] A typical cyclic voltammogram of a SiPc reveals a series of reversible one-electron reduction and oxidation waves, corresponding to the formation of anionic and cationic radical species of the phthalocyanine ring.[21] The potentials at which these redox events occur provide valuable information about the energies of the HOMO and LUMO levels.

The redox potentials of SiPcs can be systematically tuned by modifying their molecular structure:

-

Axial Ligands: The electronic properties of the axial ligands have a pronounced effect on the redox potentials. Electron-withdrawing axial groups stabilize the LUMO, making the SiPc easier to reduce (less negative reduction potential). Conversely, electron-donating groups raise the HOMO energy, making the molecule easier to oxidize (less positive oxidation potential).

-

Peripheral Substituents: Similar to their effect on photophysical properties, peripheral substituents can modulate the redox potentials by altering the electron density of the macrocycle.

| SiPc Derivative | First Reduction Potential (V vs. SCE) | First Oxidation Potential (V vs. SCE) | Solvent/Electrolyte |

| SiPc Trimer | - | - | - |

| SiPc Tetramer | - | - | - |

Table 2: Representative electrochemical data for selected silicon phthalocyanines. Data compiled from various sources.[21] Note: Specific values from the source are for oligomers and may not be directly comparable to monomeric species without further context.

Spectroelectrochemistry: A Window into Redox Species

While cyclic voltammetry provides information about the energetics of electron transfer, spectroelectrochemistry offers direct spectroscopic observation of the species generated at different electrode potentials.[22][23][24] By coupling an electrochemical cell with a UV-Vis-NIR spectrometer, it is possible to record the absorption spectra of the neutral, reduced, and oxidized forms of the SiPc in situ. This technique is invaluable for confirming the identity of the redox products and for studying the stability of the generated radical ions.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and a supporting electrolyte, and measuring the resulting current.[25]

Step-by-Step Methodology:

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of:

-

Working Electrode: Typically a glassy carbon, platinum, or gold electrode.[26]

-

Reference Electrode: A stable electrode with a well-defined potential, such as a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[26]

-

Counter (or Auxiliary) Electrode: A platinum wire or graphite rod that completes the electrical circuit.[26]

-

-

Solution Preparation: The SiPc sample is dissolved in a suitable organic solvent (e.g., dichloromethane, N,N-dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) to ensure sufficient conductivity.[27] The solution should be deoxygenated by purging with an inert gas (e.g., argon or nitrogen) to prevent interference from oxygen reduction.

-

Potential Sweep: A potentiostat is used to apply a potential waveform that sweeps from an initial potential to a switching potential and then back to the initial potential.[25]

-

Data Acquisition and Analysis: The current response is plotted against the applied potential to generate a cyclic voltammogram. The peak potentials (Epa for anodic peak, Epc for cathodic peak) and peak currents (ipa, ipc) are extracted from the voltammogram. For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) is approximately 59 mV at room temperature, and the ratio of the peak currents (ipa/ipc) is close to 1.[21]

Conclusion: A Tunable Platform for Innovation

Silicon phthalocyanines represent a remarkable class of molecules whose photophysical and electrochemical properties can be rationally and systematically tailored through synthetic design. The ability to modify the axial and peripheral positions provides an unparalleled level of control over their electronic structure, solubility, and aggregation behavior. This inherent tunability has positioned SiPcs as leading candidates for a wide array of applications, from next-generation photosensitizers in medicine to high-performance materials in organic electronics. A thorough understanding of their fundamental properties, coupled with robust experimental characterization, is the key to unlocking their full potential and driving future innovations.

References

- Silicon Phthalocyanine (Pc 4) Photodynamic Therapy Is a Safe Modality for Cutaneous Neoplasms: Results of a Phase 1 Clinical Trial. (n.d.). National Institutes of Health.

- Silicon phthalocyanines as N-type semiconductors in organic thin film transistors. (n.d.). Journal of Materials Chemistry C.

- Axially Disubstituted Silicon(IV) Phthalocyanine as a Potent Sensitizer for Antimicrobial and Anticancer Photo and Sonodynamic Therapy. (2023). MDPI.

- Silicon(IV) phthalocyanine-loaded-nanoparticles for application in photodynamic process. (2011). AIP Publishing.